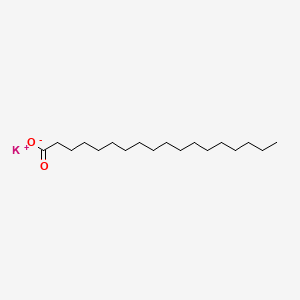
Estearato de potasio
Descripción general
Descripción
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It is primarily used as an emulsifier in cosmetics and in food products .
Synthesis Analysis
Potassium stearate may be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potash . A research paper also suggests a method for the synthesis of macroporous network of interconnected microporous carbon through the carbonization of potassium stearate in an inert atmosphere without further activation .Molecular Structure Analysis
The molecular formula of Potassium stearate is C18H35KO2 . The average mass is 322.568 Da and the monoisotopic mass is 322.227417 Da .Physical And Chemical Properties Analysis
Potassium stearate forms colorless crystals . It is slightly soluble in cold water, soluble in hot water, ethanol, and insoluble in ether, chloroform, carbon disulfide .Aplicaciones Científicas De Investigación
Industria alimentaria
El estearato de potasio, como la sal de potasio del ácido esteárico, ofrece valiosas propiedades funcionales en la industria alimentaria . Sirve como agente emulsionante, agente espesante, estabilizador, estabilizador de espuma y ajustador de pH, lo que lo hace versátil en diversas aplicaciones alimentarias .
Complejos de almidón-lípidos
En la investigación científica, el this compound se ha utilizado para formar complejos de almidón-lípidos con almidón de alta amilosa (HAS) . Los complejos (HAS-PS) formados entre HAS y this compound mostraron características de polielectrolito con un potencial ζ que oscila entre −22,2 y −32,8 mV . La repulsión electrostática entre las cargas aniónicas restringió la reAsociación de la cadena de almidón y facilitó la formación de estructuras cristalinas tipo V al enfriarse .
Digestibilidad de los complejos de almidón-lípidos
El orden molecular de las cadenas de almidón y las macroestructuras de las partículas de almidón son más importantes para regular la digestibilidad de los complejos de almidón-lípidos que las estructuras cristalinas . Los complejos HAS-SA tenían un contenido considerable de almidón resistente (RS, 16,1~29,2%), mientras que se encontró un RS insignificante en los complejos HAS-PS .
Detergentes y jabones
El this compound se utiliza ampliamente como emulsionante y espesante en detergentes y jabones . Ayuda a controlar la espuma durante el enjuague .
Industria cosmética
El this compound se ha utilizado en la industria cosmética. Por ejemplo, se ha utilizado en la extracción líquida a presión-cromatografía de gases-espectrometría de masas para confirmar la generación fotoinducida de derivados similares a las dioxinas y otros fotoproductos de conservantes cosméticos en piel artificial .
Safety and Hazards
Mecanismo De Acción
Target of Action
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound’s primary targets are oil and water-based ingredients in various products, where it acts as an emulsifier .
Mode of Action
Potassium stearate exhibits excellent emulsifying properties, allowing it to disperse and stabilize oil and water-based ingredients . It contributes to the viscosity and stability of various formulations, enhancing texture and preventing separation . It also acts as a lubricant, facilitating the flow of ingredients and improving processing efficiency in production .
Biochemical Pathways
It plays a crucial role in the stabilization of emulsions, such as salad dressings and sauces, ensuring uniform dispersion of ingredients . This function can indirectly influence various biochemical processes related to the digestion and absorption of these food products.
Pharmacokinetics
It is soluble in hot water and organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, potassium stearate helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.
Cellular Effects
Potassium stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, potassium stearate exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium stearate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that potassium stearate can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.
Dosage Effects in Animal Models
The effects of potassium stearate vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, potassium stearate can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.
Metabolic Pathways
Potassium stearate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, potassium stearate is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of potassium stearate within specific cellular compartments.
Subcellular Localization
Potassium stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, potassium stearate can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium stearate can be achieved through the reaction of stearic acid with potassium hydroxide.", "Starting Materials": [ "Stearic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of stearic acid in 3 moles of hot water", "Add 1 mole of potassium hydroxide to the solution and stir until dissolved", "Heat the mixture to 80-90°C and stir for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated Potassium stearate", "Wash the Potassium stearate with cold water and dry it in a vacuum oven at 60°C" ] } | |
| 593-29-3 | |
Fórmula molecular |
C18H36KO2 |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
potassium;octadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Clave InChI |
NCBSCJZMOPNGSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.[K] |
| 593-29-3 | |
Descripción física |
DryPowder; Liquid |
Sinónimos |
R 388 R-388 R-factor R388 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)
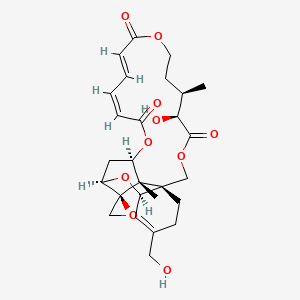
![NCGC00169398-02_C42H54O22_2H-Pyran-4-acetic acid, 3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, 2-[4-[[2-[(2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl]acetyl]oxy]phenyl]ethyl ester, (2S,3E,4S)-](/img/structure/B1260505.png)

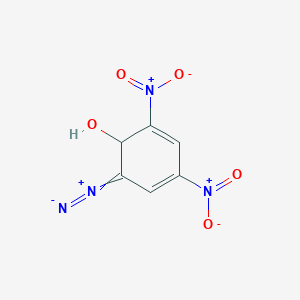
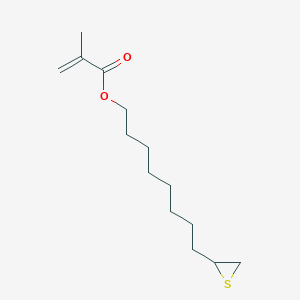

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)
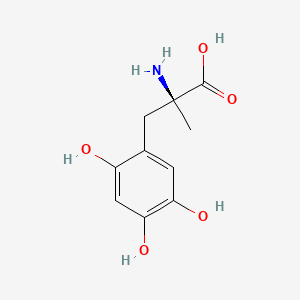
![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)


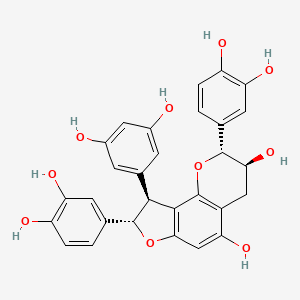
![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
